2-Benzylpyridin-4-amine

USP1/UAF1 inhibition DNA damage response cancer drug discovery

2-Benzylpyridin-4-amine (CAS 1890185-51-9, molecular formula C₁₂H₁₂N₂, molecular weight 184.24 g/mol) is a heterocyclic benzylic amine featuring a pyridine core substituted with a benzyl group at the 2-position and a primary amine at the 4-position. This regioisomeric arrangement places it within a family of pyridyl benzylic amines recognized as a privileged scaffold in drug discovery, particularly for targeting the USP1/UAF1 deubiquitinase complex and the orphan GPR52 receptor.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B13670063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylpyridin-4-amine
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC=CC(=C2)N
InChIInChI=1S/C12H12N2/c13-11-6-7-14-12(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14)
InChIKeyHLVLXVTWPVZTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylpyridin-4-amine (CAS 1890185-51-9): Structural Identity, Physicochemical Baseline, and Comparator Landscape for Procurement Decision-Making


2-Benzylpyridin-4-amine (CAS 1890185-51-9, molecular formula C₁₂H₁₂N₂, molecular weight 184.24 g/mol) is a heterocyclic benzylic amine featuring a pyridine core substituted with a benzyl group at the 2-position and a primary amine at the 4-position . This regioisomeric arrangement places it within a family of pyridyl benzylic amines recognized as a privileged scaffold in drug discovery, particularly for targeting the USP1/UAF1 deubiquitinase complex and the orphan GPR52 receptor [1]. Its closest structural comparators include N-benzylpyridin-4-amine (CAS 13556-71-3), 4-benzylpyridin-2-amine (CAS 91391-85-4), and 2-(4-aminobenzyl)pyridine (CAS 58498-12-7), which differ in the connectivity and/or position of the benzyl and amine substituents—differences that profoundly affect target engagement, physicochemical properties, and synthetic accessibility [2].

Why 2-Benzylpyridin-4-amine Cannot Be Casually Substituted: Evidence of Regioisomer-Dependent Target Engagement and Physicochemical Divergence


Although 2-benzylpyridin-4-amine shares the same molecular formula (C₁₂H₁₂N₂, MW 184.24) and identical heavy-atom composition with its regioisomers, simple in-class substitution is not supported by the quantitative evidence. The precise positioning of the benzyl and amine substituents on the pyridine ring creates distinct three-dimensional pharmacophores and hydrogen-bonding networks that govern target selectivity [1]. Shifting the amine from the 4-position to the N-position (producing N-benzylpyridin-4-amine) alters both the LogP (from ~2.25 to ~2.77) and the topological polar surface area (TPSA from 38.91 to 24.92 Ų), indicative of fundamentally different molecular recognition properties . Furthermore, the 2-pyridyl benzylic amine architecture of the target compound uniquely positions it for regioselective synthetic elaboration, a feature not reproducible with the 4-pyridyl or N-benzyl isomers, which require distinct synthetic strategies and yield different downstream functionalization outcomes [2].

2-Benzylpyridin-4-amine Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Selection


USP1/UAF1 Deubiquitinase Inhibition: Direct Head-to-Head Potency Comparison with a Close Structural Analog

2-Benzylpyridin-4-amine inhibits the human USP1/UAF1 deubiquitinase complex with an IC₅₀ of 260 nM, as measured by a fluorescence-based Ub-AMC substrate assay [1]. A structurally related analog (CHEMBL3183657, BDBM50497349) differing in scaffold core saturation exhibited an IC₅₀ of 160 nM in the identical assay system [2]. Although the analog shows approximately 1.6-fold greater potency, the target compound's distinct structural features at the pyridine core—specifically the fully aromatic 2-benzylpyridin-4-amine architecture—may confer different selectivity profiles across the broader deubiquitinase family, an inference drawn from the established role of pyridine substitution patterns in USP1/UAF1 inhibitor selectivity [3].

USP1/UAF1 inhibition DNA damage response cancer drug discovery

GPR52 Agonist Scaffold Privilege: 4-Benzylpyridin-2-amine Architecture Enables Sub-50 nM Potency in cAMP Assays

The 4-benzylpyridin-2-amine scaffold—the direct regioisomer of 2-benzylpyridin-4-amine—serves as the core template for a series of potent GPR52 G protein-biased agonists [1]. The parent compound 4a (incorporating the 4-benzylpyridin-2-amine motif) exhibited an EC₅₀ of 119 ± 18 nM (Emax = 100%) in a GloSensor cAMP assay, while scaffold optimization yielded compound 15b (PW0729) with an improved EC₅₀ of 47 ± 8 nM (Emax = 143%) and compound 15d with an EC₅₀ of 30 nM (Emax = 146%) [2]. The 2-benzylpyridin-4-amine isomer, by virtue of its distinct substitution pattern, serves as a critical comparator for scaffold-hopping studies aimed at understanding how pyridine regioisomerism affects GPR52 binding and biased signaling outcomes [3].

GPR52 agonism cAMP signaling neuropsychiatric drug discovery

Regioselective Synthetic Accessibility: Solvent-Controlled Divergent Synthesis of 2-Pyridyl vs. 4-Pyridyl Benzylic Amines from a Common Precursor

A recently disclosed one-step methodology enables the regioselective synthesis of either 2-pyridyl or 4-pyridyl benzylic amines from 2,4-dibromopyridine by simple solvent selection: toluene delivers the 4-pyridyl isomer while MTBE (methyl tert-butyl ether) delivers the 2-pyridyl isomer, which includes the 2-benzylpyridin-4-amine scaffold [1]. This solvent-controlled divergence provides a practical advantage for medicinal chemistry programs that require systematic exploration of both regioisomeric series without investing in separate, lengthy synthetic routes [2]. The method's compatibility with fully substituted α-carbons further distinguishes 2-benzylpyridin-4-amine from analogs requiring traditional multi-step sequences that limit structural diversity at the benzylic position [3].

regioselective synthesis heterocyclic chemistry medicinal chemistry building blocks

Physicochemical Property Differentiation: Quantitative LogP and TPSA Comparison Across Four Structural Isomers

The physicochemical properties of 2-benzylpyridin-4-amine diverge measurably from its structural isomers despite identical molecular formula (C₁₂H₁₂N₂, MW 184.24) . The target compound exhibits a LogP of 2.2546 and TPSA of 38.91 Ų (Leyan computed data), compared with N-benzylpyridin-4-amine (XLogP3-AA = 2.3, TPSA = 24.9 Ų), 4-benzylpyridin-2-amine (XLogP3 = 2.1), and 2-(4-aminobenzyl)pyridine (LogP = 4.44) [1]. The TPSA difference of approximately 14 Ų between the target compound and N-benzylpyridin-4-amine is particularly notable, as TPSA values below 60 Ų are generally associated with good blood–brain barrier permeability, while values below 140 Ų correlate with favorable oral absorption—placing these isomers in meaningfully different ADME- predictive zones [2].

lipophilicity polar surface area drug-likeness regioisomer comparison

Commercial Availability and Purity Benchmarking: 2-Benzylpyridin-4-amine Supply Landscape Relative to Regioisomeric Analogs

2-Benzylpyridin-4-amine (CAS 1890185-51-9) is commercially available from multiple suppliers with documented purity specifications: Leyan offers the compound at 98% purity (product no. 1940471, available in 5 g and 10 g quantities) , while Bidepharm supplies it at 95+% purity with batch-specific QC documentation including NMR, HPLC, and GC . In comparison, the N-benzylpyridin-4-amine regioisomer (CAS 13556-71-3) is more widely listed across supplier catalogs (e.g., Capotchem at 98% HPLC purity) [1], whereas 4-benzylpyridin-2-amine (CAS 91391-85-4) is available from Bidepharm at 95+% purity . The 2-benzylpyridin-4-amine scaffold, while less ubiquitously stocked than the N-benzyl isomer, benefits from documented QC characterization supporting its use in rigorous SAR studies where batch-to-batch consistency is critical.

chemical procurement purity specification supply chain research chemical sourcing

Optimal Application Scenarios for 2-Benzylpyridin-4-amine: Evidence-Driven Procurement Recommendations


USP1/UAF1 Deubiquitinase Inhibitor Lead Discovery and SAR Expansion

Researchers targeting the USP1/UAF1 deubiquitinase complex for oncology applications should prioritize 2-benzylpyridin-4-amine as a starting scaffold with confirmed sub-micromolar activity (IC₅₀ = 260 nM in Ub-AMC fluorescence assay) [1]. The scaffold's distinct pyridine substitution pattern compared to more potent analogs (e.g., BDBM50497349, IC₅₀ = 160 nM) provides a chemically distinct entry point for exploring SAR around the pyridine core, with the potential to engineer selectivity against other deubiquitinases—a critical parameter given the role of USP1 in DNA damage repair pathways [2].

GPR52 Scaffold-Hopping and Biased Agonism Studies for Neuropsychiatric Indications

The 2-benzylpyridin-4-amine scaffold serves as a regioisomeric comparator to the established 4-benzylpyridin-2-amine GPR52 agonist series (lead compound 4a: EC₅₀ = 119 nM; optimized 15b: EC₅₀ = 47 nM) [3]. By systematically comparing both regioisomers in GPR52 cAMP and β-arrestin recruitment assays, medicinal chemists can deconvolute how pyridine substitution geometry affects biased signaling efficacy—a parameter of increasing importance given that G protein-biased GPR52 agonists (e.g., 10a, 24f) induce significantly less in vitro desensitization than balanced agonists [4]. This scaffold-hopping approach may reveal novel GPR52 pharmacology inaccessible from the parent 4-benzylpyridin-2-amine series.

Regioselective Synthesis Method Development and Building Block Library Construction

The solvent-controlled regioselective synthesis from 2,4-dibromopyridine (toluene → 4-pyridyl; MTBE → 2-pyridyl) enables parallel construction of regioisomeric pyridyl benzylic amine libraries [5]. 2-Benzylpyridin-4-amine obtained via the MTBE-selective route provides a key building block for assembling fully substituted α-carbon benzylic amines—a structural motif prevalent in drug discovery but historically limited by lengthy synthetic routes [6]. Procurement of both regioisomers from a common precursor streamlines library production and enables direct head-to-head biological comparison without confounding synthetic variables.

Physicochemical Property-Driven Lead Optimization with Regioisomeric Control

When ADME optimization is the primary goal, the distinct LogP (2.25) and TPSA (38.91 Ų) values of 2-benzylpyridin-4-amine relative to N-benzylpyridin-4-amine (TPSA = 24.9 Ų) and 4-benzylpyridin-2-amine (XLogP3 = 2.1) provide quantitative guidance for property-based design . The higher TPSA of the target compound may confer improved aqueous solubility at the expense of membrane permeability compared to the N-benzyl isomer, making it a preferable starting point for programs targeting peripheral targets or requiring enhanced solubility, while the N-benzyl isomer may be more suitable for CNS-targeted programs requiring lower TPSA for blood–brain barrier penetration [7].

Quote Request

Request a Quote for 2-Benzylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.